4-Deoxy-4-fluoromannose

Description

Significance of Fluorinated Carbohydrates as Biochemical Probes

The strategic replacement of a hydroxyl group with a fluorine atom in a carbohydrate structure imparts unique chemical and physical properties, making these fluorinated analogs invaluable as biochemical probes. rsc.orgrsc.org The high electronegativity and small size of the fluorine atom can significantly influence the molecule's conformation, stability, and interactions with enzymes and receptors without introducing substantial steric bulk. ontosight.airsc.org This subtle yet impactful modification allows researchers to dissect molecular recognition events, probe enzyme mechanisms, and modulate biological pathways. rsc.orgrsc.orgsoton.ac.ukunamur.be

The introduction of fluorine can lead to several advantageous characteristics for a biochemical probe:

Altered Reactivity and Stability: Fluorination can enhance the metabolic stability of a carbohydrate by rendering the adjacent glycosidic linkage more resistant to enzymatic cleavage. rsc.org

Minimal Steric Perturbation: The fluorine atom is isosteric to a hydroxyl group, meaning it occupies a similar amount of space, thus minimizing structural disruption of the native carbohydrate. rsc.org

Reporter for NMR Spectroscopy: The presence of the 19F nucleus provides a sensitive handle for nuclear magnetic resonance (NMR) studies, allowing for the investigation of carbohydrate-protein interactions and conformational changes in a complex biological milieu. unirioja.es

These properties have led to the widespread use of fluorinated carbohydrates in studying carbohydrate-processing enzymes, mapping metabolic pathways, and developing potential therapeutic agents. rsc.orgunirioja.es

Historical Context of D-Mannose Analog Synthesis and Biological Relevance

D-mannose is a crucial monosaccharide involved in a variety of fundamental biological processes, including protein glycosylation, cell-cell recognition, and immune responses. ontosight.ainih.gov The synthesis of D-mannose analogs has a rich history driven by the desire to understand and manipulate these pathways. Early efforts focused on creating analogs that could act as inhibitors of specific enzymes, such as glycosidases and mannosyltransferases, to elucidate their roles in cellular function and disease. nih.gov

The development of synthetic methodologies to modify the mannose scaffold at various positions has been instrumental. For instance, the synthesis of C-3 modified mannosamine (B8667444) analogs and 2,6-di-O-methyl-D-mannose has provided valuable insights into sialic acid expression and polysaccharide structure, respectively. researchgate.netresearchgate.net The creation of non-hydrolyzable D-mannose 6-phosphate analogs has led to the discovery of potent inhibitors of phosphomannose isomerases, enzymes critical for mannose metabolism. nih.gov These synthetic endeavors have not only expanded the chemical biologist's toolkit but have also paved the way for the design of more sophisticated probes like 4-Deoxy-4-fluoro-D-mannose.

Overview of 4-Deoxy-4-fluoro-D-mannose (DFMan) as a Research Tool

4-Deoxy-4-fluoro-D-mannose (DFMan) is a fluorinated derivative of D-mannose where the hydroxyl group at the C-4 position is replaced by a fluorine atom. ontosight.aiclearsynth.com This specific modification has positioned DFMan as a valuable research tool in glycobiology. targetmol.com Its primary application lies in its ability to interfere with and probe the intricate process of protein glycosylation. scbt.comusbio.net

Research has demonstrated that DFMan can act as an inhibitor of glycosylation. nih.gov For example, in studies with vesicular stomatitis virus-infected cells, DFMan was shown to block the glycosylation of the viral G-protein. nih.gov This inhibitory effect is attributed to its metabolic conversion into GDP-4-deoxy-4-fluoro-D-mannose (GDP-4FMan), an analog of the natural sugar nucleotide donor GDP-mannose. nih.gov GDP-4FMan can then interfere with the mannosyltransferases responsible for building the oligosaccharide chains that are attached to proteins. nih.gov

Specifically, GDP-4FMan has been shown to block the addition of mannose to dolichol-phosphate-linked oligosaccharides, a key step in N-linked glycosylation. nih.gov This ability to disrupt glycosylation pathways makes DFMan a powerful tool for studying the consequences of aberrant glycosylation in various cellular and disease models. Furthermore, the fluorine atom in DFMan can serve as a reporter for ¹⁹F NMR studies, enabling detailed investigations of its interactions with enzymes involved in mannose metabolism and glycosylation. acs.org

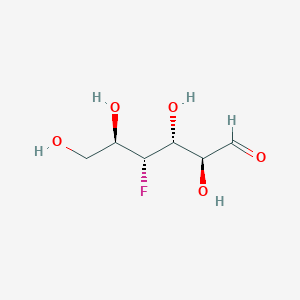

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236617 | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87764-47-4 | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Non-Radiosynthetic Approaches to 4-Deoxy-4-fluoro-D-mannose

The synthesis of 4-Deoxy-4-fluoro-D-mannose (4F-Man), a fluorinated analogue of D-mannose, is a complex process that necessitates specialized chemical strategies. Non-radiosynthetic methods are crucial for producing this compound for various biochemical studies. These approaches often involve multi-step transformations of precursor hexose (B10828440) molecules, utilizing a range of chemical reactions to achieve the desired fluorination and stereochemistry.

The synthesis of 4-Deoxy-4-fluoro-D-mannose can be achieved through strategic modifications of hexose precursors, including isomerization and reduction reactions. glycodepot.com One documented pathway involves the isomerization of D-mannose itself as a foundational step. glycodepot.com Another key strategy employs the reduction of a keto-intermediate. Specifically, the synthesis can proceed via the reduction of 4-keto-4-fluoro-D-mannose to yield the target compound. glycodepot.com This reduction step is critical for establishing the correct stereochemistry at the C-4 position. These methods highlight the importance of manipulating functional groups within the sugar ring to introduce the fluorine atom and then converting the resulting intermediate into the final mannose configuration.

Oxidoreduction techniques are instrumental in the synthesis of fluorinated carbohydrates, providing a pathway to introduce and modify key functional groups. For the synthesis of 4-Deoxy-4-fluoro-D-mannose, an oxidoreduction sequence starting from a protected mannose derivative has been reported. glycodepot.comchemsynlab.com This method utilizes 4,6-O-benzylidene-D-mannose as a precursor. glycodepot.comchemsynlab.com The process involves a series of oxidation and reduction steps to manipulate the hydroxyl groups and facilitate the introduction of fluorine at the C-4 position. The benzylidene protecting group plays a crucial role in directing the reaction sequence and ensuring the stability of the molecule during these transformations. The successful application of this technique underscores the utility of controlled oxidation and reduction reactions in achieving complex carbohydrate modifications.

Enzymatic catalysis offers a high degree of specificity and efficiency in carbohydrate synthesis. While detailed pathways are complex, it has been noted that enzymes such as phosphofructokinase or hexokinase can catalyze processes involved in the synthesis of 4-Deoxy-4-fluoro-D-mannose. glycodepot.com These enzymes are typically involved in phosphorylation, a key step in activating sugars for further metabolic conversion. In a synthetic context, they can be harnessed to create phosphorylated derivatives of 4F-Man or its precursors. This enzymatic approach can be part of a larger chemoenzymatic strategy, where traditional chemical synthesis provides the fluorinated scaffold, and enzymes are used for specific, often challenging, transformations like phosphorylation.

Achieving stereoselective fluorination at the C-4 position of a mannose precursor is a significant challenge in synthesizing 4-Deoxy-4-fluoro-D-mannose. One effective strategy involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent on a suitably protected thioglycoside precursor. chemrxiv.orgresearchgate.net Thioglycosides are valuable intermediates because the thiophenyl group at the anomeric position can act as a protecting group and later as an activating group for glycosylation.

In a documented synthesis, a protected thioglycoside of mannose is treated with DAST. chemrxiv.orgresearchgate.net This reaction effects a nucleophilic substitution of the hydroxyl group at the C-4 position with fluorine. The reaction can be low-yielding and may produce a mixture of diastereomers (D-mannose and D-idose configured products), which can be difficult to separate at this stage. chemrxiv.orgresearchgate.net However, subsequent steps in the synthetic sequence can allow for the separation of the desired 4-fluoro-D-mannose isomer. chemrxiv.orgresearchgate.net The use of DAST is a common method for deoxyfluorination of secondary hydroxyl groups in carbohydrate chemistry. beilstein-journals.orgbeilstein-journals.org

Table 1: Example of DAST-Mediated Fluorination of a Thioglycoside Precursor

| Step | Reactant | Reagent | Product(s) | Yield | Reference |

| Fluorination | Phenyl 2,3,6-tri-O-protected-1-thio-α-D-mannopyranoside (e.g., thioglycoside 7) | DAST | Mixture of protected 4-fluoro-D-manno (8) and 4-fluoro-D-ido (9) thioglycosides | 45% | chemrxiv.orgresearchgate.net |

The synthesis of complex molecules like 4-Deoxy-4-fluoro-D-mannose is heavily reliant on the strategic use of protecting groups. These groups temporarily block reactive sites (hydroxyl groups) on the carbohydrate, allowing chemical modifications to occur selectively at other positions. dntb.gov.ua In the synthesis of 4F-Man and its derivatives, various protecting groups are employed.

For instance, in chemoenzymatic syntheses starting from thioglycoside precursors, the sugar molecule often bears protecting groups such as benzyl (B1604629) ethers. chemrxiv.orgresearchgate.netmdpi.com These are stable under many reaction conditions but can be removed later through hydrogenolysis. The choice of protecting groups is critical as it influences the reactivity and stereochemical outcome of subsequent reactions. beilstein-journals.orgresearchgate.net In the synthesis of 4-deoxy-4-fluoro mannose 1-phosphate, a key transformation involves the glycosylation of dibenzyl phosphate (B84403) with a fluorinated thioglycoside. chemrxiv.org The resulting protected 1-phosphate (compound 10) has benzyl groups protecting the phosphate moiety, which are later removed in a final deprotection step to yield the target molecule. chemrxiv.orgresearchgate.net The thiophenyl group itself serves as a protecting/activating group at the anomeric center.

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymatic catalysis to produce complex biomolecules. This approach is particularly effective for synthesizing derivatized forms of 4-Deoxy-4-fluoro-D-mannose, such as its 1-phosphate and nucleotide sugar analogues (e.g., GDP-4F-Man). chemrxiv.orgacs.org

A typical strategy involves two main stages:

Chemical Synthesis: A protected 4-deoxy-4-fluoro mannose 1-phosphate is synthesized chemically. This often starts with a thioglycoside precursor which is first fluorinated using an agent like DAST. chemrxiv.orgresearchgate.net The resulting fluorinated thioglycoside is then used to glycosylate a protected phosphate, such as dibenzyl phosphate. A final deprotection step, typically global hydrogenolysis, removes the protecting groups to yield the target 4-deoxy-4-fluoro mannose 1-phosphate. chemrxiv.orgresearchgate.net

Enzymatic Conversion: The chemically synthesized sugar 1-phosphate is then used as a substrate for an enzyme to create a more complex derivative. chemrxiv.org For example, GDP-mannose pyrophosphorylase (GDP-Man PP) from Salmonella enterica can convert 4-deoxy-4-fluoro mannose 1-phosphate into GDP-4-deoxy-4-fluoro-D-mannose in the presence of GTP. chemrxiv.orgresearchgate.net This enzymatic step demonstrates high conversion rates and yields the final nucleotide sugar probe. chemrxiv.org

Table 2: Chemoenzymatic Synthesis of GDP-4-deoxy-4-fluoro-D-mannose

| Stage | Substrate | Enzyme/Reagent | Product | Yield | Reference |

| Chemical | Protected Thioglycoside | 1. DAST; 2. Dibenzyl phosphate; 3. Hydrogenolysis | 4-deoxy-4-fluoro mannose 1-phosphate (11) | 85% (final step) | chemrxiv.orgresearchgate.net |

| Enzymatic | 4-deoxy-4-fluoro mannose 1-phosphate (11) + GTP | GDP-mannose pyrophosphorylase | GDP-4-deoxy-4-fluoro-D-mannose (17) | 52% | chemrxiv.orgresearchgate.net |

This powerful combination allows for the creation of valuable biological probes that would be exceedingly difficult to produce by purely chemical or biological means. acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Deoxy-4-fluoro-D-mannose in solution. By exploiting the magnetic properties of atomic nuclei such as ¹H, ¹⁹F, and ¹³C, NMR provides a wealth of information regarding the molecular framework, the chemical environment of individual atoms, and the spatial relationships between them.

¹⁹F NMR for Fluorine Atom Environment Analysis and Spin-Spin Coupling Constants

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for studying fluorinated carbohydrates like 4-Deoxy-4-fluoro-D-mannose. acs.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. researchgate.net The chemical shift of the fluorine atom provides a direct probe of its local electronic environment. researchgate.net

A key feature of the ¹⁹F NMR spectrum is the observation of spin-spin coupling between the fluorine nucleus and adjacent protons (JHF) and carbons (JCF). These coupling constants are highly dependent on the number of bonds separating the nuclei and their spatial orientation (dihedral angle). For instance, the large geminal coupling constant (²JCF) and smaller vicinal coupling constants (³JCF) are characteristic and aid in structural confirmation. soton.ac.uk The analysis of long-range J-coupling can also provide valuable conformational information. rsc.org

| Parameter | Description | Significance |

| ¹⁹F Chemical Shift | Resonance frequency of the ¹⁹F nucleus. | Indicates the local electronic environment of the fluorine atom. |

| ¹JFC | One-bond coupling constant between ¹⁹F and the directly attached ¹³C. | Confirms the C-F bond. Its magnitude is influenced by the electronegativity of other substituents on the carbon. rsc.org |

| ²JFC | Two-bond coupling constant between ¹⁹F and adjacent ¹³C nuclei. | Dependent on the orientation of substituents on the coupled carbon. rsc.org |

| ³JFC | Three-bond coupling constant between ¹⁹F and ¹³C nuclei. | Shows marked dependency on the orientation of the coupled nuclei. rsc.org |

| JFH | Coupling constant between ¹⁹F and ¹H nuclei. | Provides information on the through-bond and through-space proximity of fluorine and hydrogen atoms, aiding in conformational analysis. researchgate.net |

¹³C NMR for Carbon Backbone Elucidation and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy complements ¹H and ¹⁹F NMR by providing a detailed map of the carbon skeleton of 4-Deoxy-4-fluoro-D-mannose. Each carbon atom in the molecule gives a distinct signal, and its chemical shift is sensitive to its hybridization and the electronegativity of attached atoms. The introduction of the highly electronegative fluorine atom at the C4 position induces a significant downfield shift for the C4 signal and smaller, but measurable, shifts for the adjacent C3 and C5 carbons. This "substituent effect" is a powerful tool for confirming the site of fluorination. rsc.org

Furthermore, the coupling between the ¹³C and ¹⁹F nuclei (JCF) provides unambiguous evidence for the location of the fluorine atom. The magnitude of these coupling constants, particularly the one-bond (¹JCF) and two-bond (²JCF) couplings, are characteristic and provide valuable structural information. rsc.org A detailed study of the ¹³C NMR spectra of various deoxyfluoro-D-glucopyranoses and related sugars has shown that the ¹JFC values are influenced by the electronegativity of α-substituents, while ²JFC values are more dependent on the orientation of substituents on the coupled carbon. rsc.org

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of 4-Deoxy-4-fluoro-D-mannose. glycodepot.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₆H₁₁FO₅). acs.org This technique is essential for confirming that the desired fluorination reaction has occurred and that the product has the correct elemental composition. Fragmentation analysis within the mass spectrometer can also provide structural information by breaking the molecule into smaller, predictable pieces, further corroborating the proposed structure.

Crystallographic Studies of 4-Deoxy-4-fluoro-D-mannose Bound to Biomolecules (e.g., Enzyme-Ligand Complexes)

X-ray crystallography provides the most definitive, atomic-level picture of the three-dimensional structure of 4-Deoxy-4-fluoro-D-mannose, particularly when it is bound to a biological macromolecule such as an enzyme or a lectin. While crystallographic data for the free sugar may be limited, studies of its complexes with proteins are highly informative. These studies reveal the precise conformation of the sugar in the bound state and the specific interactions, such as hydrogen bonds and van der Waals contacts, that it forms with the protein's active site. rsc.org

For example, crystallographic analysis of fluorinated carbohydrates bound to lectins has shown that the introduction of a fluorine atom can lead to altered binding interactions, sometimes involving the incorporation of additional water molecules in the binding site. rsc.org The conformation of the pyranose ring and the exocyclic hydroxymethyl group in the bound state can be precisely determined from the electron density map. rsc.orgmdpi.com Such studies are critical for understanding the molecular basis of recognition and for the rational design of enzyme inhibitors or probes for biological systems. nih.gov

Molecular Mechanisms of Biological Activity and Cellular Interactions

Inhibition of Glycoprotein (B1211001) Biosynthesis Pathways

4FMan's most significant impact on cellular metabolism is its ability to disrupt the normal pathways of glycoprotein biosynthesis. This inhibition is primarily achieved by interfering with the synthesis of lipid-linked oligosaccharides, which are essential precursors for the glycosylation of many proteins.

Disruption of Lipid-Linked Oligosaccharide Synthesis

The formation of N-linked glycoproteins begins with the assembly of a specific oligosaccharide precursor on a lipid carrier molecule called dolichol phosphate (B84403). This process, known as the dolichol pathway, involves the sequential addition of various sugar residues, including mannose.

Once inside the cell, 4-Deoxy-4-fluoro-D-mannose is metabolized to its guanosine (B1672433) diphosphate (B83284) ester, GDP-4-deoxy-4-fluoro-D-mannose (GDP-4FMan). This analog then acts as a competitive inhibitor in the synthesis of lipid-linked oligosaccharides. Specifically, GDP-4FMan has been shown to block the addition of mannose to the growing oligosaccharide chain. Studies have demonstrated that GDP-4FMan inhibits the formation of Dol-PP-(GlcNAc)2Man2 from Dol-PP-(GlcNAc)2Man. nih.gov While it does not interfere with the formation of earlier intermediates like Dol-P-Man, Dol-P-Glc, and Dol-PP-(GlcNAc)2, its blockage at a crucial mannosylation step effectively halts the assembly of the complete lipid-linked oligosaccharide precursor. nih.gov The inhibition of lipid-linked oligosaccharide synthesis is a key factor in the subsequent disruption of glycoprotein glycosylation. nih.gov

Effects on Viral Glycoprotein Glycosylation (e.g., Vesicular Stomatitis Virus G Protein)

The consequences of disrupting lipid-linked oligosaccharide synthesis are particularly evident in the glycosylation of viral proteins. The glycoprotein (G protein) of the Vesicular Stomatitis Virus (VSV) is a well-studied model for N-linked glycosylation.

In cells infected with VSV and treated with 4FMan, the G protein's glycosylation is significantly inhibited. nih.gov The resulting G protein migrates more rapidly on polyacrylamide gel electrophoresis, a characteristic of unglycosylated or improperly glycosylated proteins. nih.gov This effect is comparable to that seen with tunicamycin, a known inhibitor of N-linked glycosylation. nih.gov Further experiments have confirmed that in the presence of 4FMan, little to no radiolabeled glucosamine (B1671600) is incorporated into the G protein, directly demonstrating the blockage of glycosylation. nih.gov This inhibition of viral glycoprotein glycosylation is a direct result of 4FMan's interference with the synthesis of the necessary lipid-linked oligosaccharide precursors. nih.gov

Enzyme Substrate and Inhibitor Properties

The molecular basis for the inhibitory effects of 4-Deoxy-4-fluoro-D-mannose lies in its interactions with the enzymes involved in glycan biosynthesis. As an analog of mannose, it can be recognized by these enzymes, acting as either a poor substrate or a direct inhibitor.

Interaction with Glycosyltransferases

Glycosyltransferases are a large family of enzymes responsible for attaching sugar moieties to various acceptor molecules, including proteins and lipids. 4-Deoxy-4-fluoro-D-mannose, primarily in its activated GDP-4FMan form, can interact with these enzymes. Its effectiveness as a substrate or inhibitor depends on the specific glycosyltransferase. For some mannosyltransferases, GDP-4FMan acts as a substrate, albeit often a poor one, leading to the incorporation of the fluorinated sugar into a growing glycan chain, which can terminate further elongation. For other glycosyltransferases, it acts as a competitive inhibitor, binding to the active site and preventing the binding of the natural substrate, GDP-mannose.

Modulation of Mannosyltransferases (e.g., GDP-Man:Dol-P Mannosyltransferase)

A key enzyme in the dolichol pathway is GDP-Man:Dol-P mannosyltransferase, which catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate to form dolichol-P-mannose. This intermediate is a crucial mannose donor for the elongation of the lipid-linked oligosaccharide.

| Enzyme | Substrate/Inhibitor | Effect |

| GDP-Man:Dol-P Mannosyltransferase | Poor Substrate/Inhibitor | Reduces the formation of dolichol-P-mannose, a key mannose donor. nih.gov |

Inhibition of GDP-Mannose 4,6-Dehydratase (GMD) and Structure-Based Mechanism

GDP-mannose 4,6-dehydratase (GMD) is the enzyme that catalyzes the first committed step in the biosynthesis of GDP-L-fucose from GDP-D-mannose. nih.gov This pathway is essential for the production of fucosylated glycans, which play critical roles in various biological processes.

4-Deoxy-4-fluoro-D-mannose, in its GDP-bound form (GDP-4FMan), has been investigated as an unreactive substrate analog to study the Michaelis complex of human GMD (hGMD). acs.org The fluorinated ligand binds to hGMD with a dissociation constant (Kd) of 1.6 µM, which is comparable to the Km for the natural substrate GDP-mannose (8 µM). acs.org

| Enzyme | Inhibitor | Mechanism of Inhibition |

| GDP-Mannose 4,6-Dehydratase (GMD) | GDP-4-deoxy-4-fluoro-D-mannose | Acts as an unreactive substrate analog, binding to the active site but preventing the initial oxidation step of the catalytic reaction. acs.org |

Substrate Specificity with Kinases (e.g., Hexokinase, Phosphofructokinase)

The metabolic activation of monosaccharides within a cell typically begins with phosphorylation, a reaction catalyzed by kinases such as hexokinase. 4-Deoxy-4-fluoro-D-mannose (4FMan) has been shown to be a substrate for such enzymatic activity. Its processing by kinases is a critical step for its entry into cellular metabolic pathways. For instance, the synthesis of 4FMan can be catalyzed by enzymes like phosphofructokinase or hexokinase glycodepot.com.

The ability of kinases to phosphorylate fluorinated sugars is essential for their biological activity. Studies on other fluorinated sugars, such as 4‐deoxy‐4‐fluoro‐d‐sedoheptulose (4DFS), have shown that they are readily taken up by human fibroblasts and subsequently phosphorylated nih.gov. This phosphorylation is a prerequisite for the "metabolic trapping" mechanism, where the charged sugar phosphate is retained within the cell nih.gov. The acceptance of 4FMan by kinases like hexokinase indicates that the substitution of a hydroxyl group with a fluorine atom at the C-4 position does not abolish recognition and catalysis by these key metabolic enzymes.

Cellular Uptake and Metabolic Fate

Once introduced to a biological system, 4-Deoxy-4-fluoro-D-mannose is transported into cells and undergoes a series of metabolic transformations that determine its ultimate biological effects.

Intracellular Phosphorylation and Nucleotide Sugar Formation (e.g., GDP-4-Deoxy-4-fluoro-D-mannose)

Following its uptake, 4-Deoxy-4-fluoro-D-mannose is processed by the cell's metabolic machinery. In the model organism Saccharomyces cerevisiae, the compound is sequentially phosphorylated to form 4-deoxy-4-fluoro-D-mannose 6-phosphate and subsequently 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate nih.govnih.gov.

The phosphorylation cascade culminates in the formation of an activated sugar nucleotide. The mannose 6-phosphate analogue is converted into the corresponding guanosine diphosphate (GDP) sugar, GDP-4-deoxy-4-fluoro-D-mannose nih.govnih.gov. This conversion is significant, as GDP-mannose is the primary donor substrate for mannosyltransferases, enzymes that are critical for the synthesis of glycoproteins and other glycoconjugates. The chemoenzymatic synthesis of C4-fluorinated GDP-mannose has been successfully achieved, further demonstrating the viability of this pathway nih.gov.

Metabolic Pathways in Model Organisms (e.g., Saccharomyces cerevisiae)

The metabolic fate of 4-Deoxy-4-fluoro-D-mannose has been characterized in detail in the yeast Saccharomyces cerevisiae. Upon incubation with this fluorinated sugar, yeast cells internalize the compound and metabolize it into several key intermediates nih.govnih.gov. The identified metabolites confirm that the analogue is recognized and processed by the endogenous mannose metabolic pathway.

The primary metabolites formed from 4-Deoxy-4-fluoro-D-mannose in S. cerevisiae are summarized below.

| Metabolite | Role in Pathway |

|---|---|

| 4-deoxy-4-fluoro-D-mannose 6-phosphate | Product of initial phosphorylation by hexokinase. |

| 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate | A further phosphorylated intermediate in the glycolytic/mannose pathway. |

| GDP-4-deoxy-4-fluoro-D-mannose | The activated sugar nucleotide, ready for use by mannosyltransferases. |

Data derived from studies on Saccharomyces cerevisiae S288C. nih.govnih.gov

Analogue Incorporation into Cellular Glycans

A crucial aspect of the metabolic fate of 4-Deoxy-4-fluoro-D-mannose is its potential to be incorporated into cellular glycoconjugates. Studies using a radiolabeled version of the compound in Saccharomyces cerevisiae demonstrated that radioactivity was successfully incorporated into a particulate fraction of the cell, which is primarily composed of cell-wall polysaccharides nih.govnih.gov. This finding suggests that GDP-4-deoxy-4-fluoro-D-mannose serves as a substrate for mannosyltransferases, leading to the integration of the fluorinated analogue into growing glycan chains. This incorporation can alter the properties of these cell surface structures. Similarly, other 4-deoxy-4-fluoro analogues, such as those of N-acetylglucosamine and N-acetylgalactosamine, have been shown to impact the biosynthesis of cellular glycosaminoglycans nih.gov.

Structure-Activity Relationship Studies

The biological activity of fluorinated carbohydrates is highly dependent on the precise location of the fluorine atom within the sugar ring. This relationship dictates the molecule's interaction with enzymes and its subsequent metabolic processing.

Impact of Fluorine Position on Biological Function

Comparative studies between different positional isomers of deoxyfluoro-D-mannose highlight the critical nature of the fluorine atom's placement. A direct comparison of the metabolism of 3-deoxy-3-fluoro-D-mannose and 4-Deoxy-4-fluoro-D-mannose in Saccharomyces cerevisiae revealed significant differences in their biological handling nih.govnih.gov.

The 4-fluoro analogue was readily transported into the yeast cells and efficiently converted into its corresponding sugar nucleotide. In contrast, the 3-fluoro analogue showed poorer transport into the cells, and its conversion to GDP-3-deoxy-3-fluoro-D-mannose was much less efficient nih.govnih.gov. Consequently, very little of the 3-fluoro analogue was incorporated into the cell-wall fraction nih.govnih.gov. This demonstrates that the C-4 position is more amenable to fluorine substitution for effective metabolic processing in this system than the C-3 position.

This principle is further supported by studies on other fluorinated sugars. For example, when comparing 3-deoxy-3-fluoro-d-sedoheptulose (3DFS) and 4‐deoxy‐4‐fluoro‐d‐sedoheptulose (4DFS), it was found that while both were taken up by human fibroblasts, only 4DFS was phosphorylated, a crucial step for metabolic trapping and further processing nih.gov. Similarly, replacing the 4-hydroxyl group of GalNAz with a fluorine atom was found to "lock" the stereochemistry, preventing enzymatic epimerization and redirecting the molecule's metabolic fate, causing it to become a substrate for O-GlcNAc transferase instead of being incorporated into mucin-type O-glycans ru.nl.

| Feature | 4-Deoxy-4-fluoro-D-mannose | 3-deoxy-3-fluoro-D-mannose |

|---|---|---|

| Cellular Transport in Yeast | Efficient | Poor |

| Conversion to Sugar Nucleotide (GDP-form) | Efficient | Much less efficient |

| Incorporation into Cell-Wall Polysaccharides | Detected | Little detected |

Comparative data from studies in Saccharomyces cerevisiae. nih.govnih.gov

Comparative Analysis with Other Deoxy- and Fluoro-Sugar Analogs (e.g., 3-deoxy-3-fluoro-D-mannose, 4-deoxy-D-mannose)

The unique biological activities of 4-Deoxy-4-fluoro-D-mannose (4-F-Man) are best understood through a comparative lens, evaluating its molecular and cellular behavior against that of its structural analogs. Key comparisons with 3-deoxy-3-fluoro-D-mannose (3-F-Man) and the non-fluorinated 4-deoxy-D-mannose reveal how the specific position of the fluorine atom or the simple removal of a hydroxyl group dictates the compound's metabolic fate and interaction with cellular machinery.

Comparison with 3-deoxy-3-fluoro-D-mannose

The substitution of a hydroxyl group with fluorine at the C-4 versus the C-3 position on the mannose ring results in significant differences in cellular uptake, metabolism, and incorporation into complex carbohydrates. A pivotal study using the yeast Saccharomyces cerevisiae highlighted these distinctions by tracing the metabolic fate of radiolabeled 4-F-Man and 3-F-Man. nih.gov

The research demonstrated that 4-F-Man is more readily transported into yeast cells and is more efficiently converted into its corresponding sugar nucleotide, GDP-4-deoxy-4-fluoro-D-mannose. nih.gov In contrast, 3-F-Man showed poorer cellular uptake and significantly less efficient conversion to its GDP-sugar derivative. nih.gov

Once converted to their active GDP-sugar forms, the two analogs exhibit starkly different abilities to be incorporated into macromolecules. GDP-4-F-Man serves as a substrate for glycosyltransferases, leading to its incorporation into cell-wall polysaccharides. Conversely, very little 3-F-Man was integrated into the same particulate fraction, suggesting that the C-3 fluorine substitution is poorly tolerated by the polymerizing enzymes. nih.gov

The key metabolic differences observed in S. cerevisiae are summarized in the table below.

| Metabolic Step | 4-Deoxy-4-fluoro-D-mannose (4-F-Man) | 3-Deoxy-3-fluoro-D-mannose (3-F-Man) | Reference |

|---|---|---|---|

| Cellular Transport | Efficient | Less Efficient | nih.gov |

| Metabolite Formation | Forms 4-F-Mannose 6-phosphate, 4-F-Mannose 1,6-bisphosphate, and GDP-4-F-Mannose | Forms 3-F-Mannose 6-phosphate, 3-F-Mannose 1,6-bisphosphate, and GDP-3-F-Mannose | nih.gov |

| Conversion to GDP-Sugar | Efficient | Much Less Efficient | nih.gov |

| Incorporation into Cell-Wall Polysaccharides | Significant incorporation observed | Little to no incorporation observed | nih.gov |

Comparison with 4-deoxy-D-mannose

The comparison between 4-F-Man and its non-fluorinated counterpart, 4-deoxy-D-mannose, highlights the specific influence of the highly electronegative fluorine atom versus the simple absence of the C-4 hydroxyl group. Both modifications fundamentally alter the sugar's ability to participate in key enzymatic reactions where the C-4 hydroxyl is essential.

A critical metabolic pathway for D-mannose is its conversion to L-fucose. This pathway is initiated by the enzyme GDP-D-mannose 4,6-dehydratase (GMD), which catalyzes the oxidation of the C-4 hydroxyl group of GDP-D-mannose to form the intermediate GDP-4-dehydro-6-deoxy-D-mannose. wikipedia.orgnih.govgenome.jp

4-deoxy-D-mannose: Lacking the C-4 hydroxyl group entirely, 4-deoxy-D-mannose cannot be a substrate for GMD. Once converted to its GDP-sugar form, it would act as a dead-end inhibitor of this pathway, as the necessary oxidation step cannot occur.

4-Deoxy-4-fluoro-D-mannose: The presence of a stable C-F bond at the C-4 position similarly prevents the oxidation required by GMD. The fluorine atom's strong electron-withdrawing nature deactivates the C-4 position, making GDP-4-F-Man a potent inhibitor of GMD and, consequently, the entire GDP-L-fucose biosynthesis pathway.

This inhibitory action contrasts with the natural substrate, GDP-D-mannose, which is readily processed by GMD. The comparative effects on this key enzymatic step are outlined below.

| Compound (as GDP-sugar) | Interaction with GDP-D-mannose 4,6-dehydratase (GMD) | Rationale | Reference |

|---|---|---|---|

| GDP-D-mannose (Natural Substrate) | Substrate | C-4 hydroxyl group is present and available for oxidation. | wikipedia.orgnih.gov |

| GDP-4-deoxy-D-mannose | Inhibitor (not a substrate) | Lacks the C-4 hydroxyl group required for the initial enzymatic oxidation. | wikipedia.orgnih.gov |

| GDP-4-deoxy-4-fluoro-D-mannose | Inhibitor (not a substrate) | The stable C-F bond prevents the required oxidation at the C-4 position. | wikipedia.orgnih.gov |

By blocking such fundamental pathways, these analogs can induce significant downstream effects on the synthesis of complex glycans that are crucial for processes like cell signaling and immunity. wikipedia.org The substitution of fluorine for a hydrogen atom (as in 4-deoxy-D-mannose) can also alter non-covalent interactions within enzyme active sites, potentially leading to different binding affinities and inhibitory potencies.

Advanced Research Applications in Glycobiology and Biochemistry

Probing Carbohydrate Metabolism and Enzyme Kinetics

The introduction of fluorine into D-mannose at the C-4 position creates a molecule that can enter metabolic pathways but often cannot be fully processed, allowing researchers to study these pathways in detail. Fluorinated carbohydrates are recognized as important tools for understanding the deregulation of metabolic fluxes and pathways. nih.gov Fluorinating specific positions within the sugar scaffold can lead to enhanced metabolic stability and subsequent "metabolic trapping" in cells, a principle that has been instrumental in the development of imaging agents. nih.gov

In the yeast Saccharomyces cerevisiae, 4-Deoxy-4-fluoro-D-[1-¹⁴C]-mannose is actively transported into the cells and metabolized into several key intermediates. nih.gov This demonstrates that the fluorinated sugar is a substrate for the enzymes of the mannose metabolic pathway, such as hexokinase and phosphofructokinase. nih.govglycodepot.com The primary metabolites identified are 4-deoxy-4-fluoro-D-mannose 6-phosphate, 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, and guanosine (B1672433) diphosphate (B83284) (GDP)-4-deoxy-4-fluoro-D-mannose. nih.gov The formation of these compounds confirms that 4-F-Man is recognized and processed by the enzymatic machinery responsible for phosphorylation and conversion to a nucleotide sugar donor.

| Metabolite Identified in S. cerevisiae | Precursor Compound | Metabolic Process |

| 4-deoxy-4-fluoro-D-mannose 6-phosphate | 4-Deoxy-4-fluoro-D-mannose | Phosphorylation |

| 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate | 4-deoxy-4-fluoro-D-mannose 6-phosphate | Phosphorylation |

| GDP-4-deoxy-4-fluoro-D-mannose | 4-deoxy-4-fluoro-D-mannose 6-phosphate | Conversion to Nucleotide Sugar |

The accumulation of these fluorinated intermediates provides insight into the kinetics and regulation of carbohydrate metabolism. By observing where the metabolic pathway is slowed or halted due to the presence of the fluorine atom, researchers can deduce the substrate specificity and mechanisms of the involved enzymes.

Elucidating Glycosylation Pathways and Regulatory Mechanisms

Glycosylation is a critical post-translational modification that affects protein function and cellular processes. 4-F-Man serves as an effective tool for dissecting these complex pathways. Once converted to its nucleotide sugar donor form, GDP-4-deoxy-4-fluoro-D-mannose (GDP-4FMan), it can interfere with the normal assembly of glycans. nih.gov

Research using chick-embryo cell microsomal membranes has shown that GDP-4FMan acts as an inhibitor of lipid-linked oligosaccharide biosynthesis. nih.gov Specifically, it blocks the addition of mannose from GDP-Man to the growing dolichol-linked oligosaccharide, Dol-PP-(GlcNAc)₂Man. nih.gov This inhibitory action is concentration-dependent and points to a blockage in the formation of Dol-PP-(GlcNAc)₂Man₂. nih.gov While GDP-4FMan was found to be a very poor substrate for the GDP-Man:Dol-P mannosyltransferase, its presence disrupts the normal elongation of the oligosaccharide chain. nih.gov

In yeast, radioactively labeled 4-F-Man was not only converted to GDP-4FMan but was also incorporated into a particulate fraction consisting mainly of cell-wall polysaccharides. nih.gov This indicates that the fluorinated sugar can be transferred by glycosyltransferases onto glycan chains, allowing researchers to trace and understand the dynamics of polysaccharide assembly.

| Enzyme/Process | Effect of GDP-4-deoxy-4-fluoro-D-mannose | Pathway Investigated |

| Mannosyltransferases in lipid-linked oligosaccharide synthesis | Inhibition of mannose transfer to Dol-PP-(GlcNAc)₂Man | N-linked glycosylation (Dolichol Pathway) |

| GDP-Man:Dol-P mannosyltransferase | Very poor substrate | N-linked glycosylation (Dolichol Pathway) |

| Yeast cell-wall polysaccharide synthesis | Incorporation of the fluorinated sugar | Fungal cell wall biogenesis |

By disrupting these pathways, 4-F-Man helps to clarify the roles of specific mannosyltransferases and the regulatory mechanisms that govern the assembly of complex carbohydrates.

Development of Biochemical Probes for Glycan Function and Glycoengineering

The unique properties of fluorinated sugars make them ideal candidates for development as biochemical probes. nih.gov Metabolic chemical reporters (MCRs) are monosaccharide analogues containing a bio-orthogonal functional group, like an azide (B81097) or alkyne, that are metabolically incorporated into glycoproteins. ru.nlnih.gov These reporters can then be tagged for visualization or enrichment.

The development of a related compound, 4-Deoxy-4-fluoro-GalNAz (4FGalNAz), highlights the potential of the 4-fluoro scaffold. Replacing the 4-hydroxyl group with a fluorine atom was intended to lock the stereochemistry and prevent epimerization, thereby creating a more selective probe for mucin O-linked glycosylation. ru.nlnih.gov Interestingly, 4FGalNAz was found to be primarily a substrate for O-GlcNAc transferase (OGT), demonstrating the utility of 4-fluoro sugars in probing the substrate flexibility of specific enzymes. ru.nlnih.gov

This principle can be extended to 4-F-Man. By incorporating a bio-orthogonal handle, a 4-F-Man-based MCR could be synthesized to specifically probe mannosylation events. Furthermore, the concept of "metabolic trapping" makes fluorinated sugars like 4-F-Man promising for the development of imaging agents, particularly for Positron Emission Tomography (PET) when labeled with fluorine-18. nih.gov Such probes could allow for the non-invasive visualization of mannose metabolism and glycosylation flux in vivo, providing valuable diagnostic information for diseases characterized by altered glycosylation.

Utility as Precursors for Novel Glycomimetics

Glycomimetics are compounds that mimic the structure of carbohydrates and can modulate the function of carbohydrate-processing enzymes or carbohydrate-binding proteins. Fluorinated sugars are frequently used as foundational structures for these mimetics because the carbon-fluorine bond is strong and the fluorine atom can alter electronic properties without significantly increasing steric bulk. nih.gov

4-Deoxy-4-fluoro-D-mannose can serve as a precursor for the synthesis of more complex glycomimetics designed to be inhibitors of specific enzymes. nih.gov For example, fluorinated glycomimetics are often potent inhibitors of glycosidases, enzymes that cleave glycosidic bonds. nih.gov By preventing enzymatic cleavage, these compounds can have improved bioavailability and therapeutic potential.

The synthesis of 4-deoxy-4-fluoro analogues of N-acetyl-D-glucosamine and N-acetyl-D-galactose has demonstrated their ability to act as inhibitors of glycosaminoglycan biosynthesis in hepatocytes. nih.gov This showcases the strategy of using a 4-deoxy-4-fluoro scaffold as a starting point to create targeted inhibitors of complex glycan synthesis. The stability conferred by the fluorine atom makes these molecules robust candidates for further development as therapeutic agents targeting pathways that are dysregulated in disease.

Future Directions and Emerging Research Avenues

Development of More Efficient and Scalable Synthetic Strategies

The advancement of research into 4-Deoxy-4-fluoro-D-mannose is intrinsically linked to the availability of the compound itself. Current synthetic routes can be challenging, often requiring specialized equipment and expertise, which hinders the production of large quantities necessary for extensive biological studies glycodepot.com. Future research must prioritize the development of more efficient and cost-effective synthesis methods glycodepot.com.

Strategies may be adapted from synthetic routes developed for other fluorinated sugars or mannose derivatives. For instance, the synthesis of precursors for 2-deoxy-2-[18F]fluoro-D-glucose (FDG), a related fluorinated sugar, involves a multi-step process starting from D-mannose that has been optimized for large-scale preparation nih.gov. Key steps in these syntheses often involve:

Selective Protection: Using protecting groups to shield certain hydroxyl groups while allowing specific chemical modifications at the desired position.

Fluorination: Introducing the fluorine atom, often through nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) nih.gov.

Deprotection: Removing the protecting groups to yield the final fluorinated carbohydrate.

Exploration of enzymatic catalysis and novel fluorinating agents could lead to more streamlined, scalable, and stereoselective synthetic pathways, ultimately accelerating the investigation of 4-Deoxy-4-fluoro-D-mannose's full potential.

Exploration of Novel Therapeutic Targets Modulated by 4-Deoxy-4-fluoro-D-mannose

Preliminary research indicates that 4-Deoxy-4-fluoro-D-mannose possesses interesting biological properties. It has been shown to interfere with the glycosylation of viral G-proteins and inhibit the growth of some bacteria and fungi, suggesting its potential as an antimicrobial or antiviral agent glycodepot.com. The future in this area lies in identifying the specific molecular targets and pathways through which it exerts these effects.

A promising avenue of investigation is its potential as an inhibitor of bacterial adhesion. D-mannose and its derivatives are known to inhibit FimH, a lectin on the surface of uropathogenic E. coli that mediates the bacteria's attachment to the bladder wall, a critical step in urinary tract infections (UTIs) preprints.orgpreprints.org. Research into other mannose analogs, such as 1-Deoxymannose, has demonstrated their potential as orally active FimH inhibitors preprints.orgpreprints.org. Future studies should explore whether 4-Deoxy-4-fluoro-D-mannose can act as a FimH antagonist, which could lead to the development of novel non-antibiotic therapies for UTIs.

Table 1: Potential Therapeutic Areas for 4-Deoxy-4-fluoro-D-mannose

| Therapeutic Area | Potential Target/Mechanism | Rationale |

|---|---|---|

| Antiviral | Inhibition of viral G-protein glycosylation | Interference with the formation of the viral envelope, preventing maturation and infectivity glycodepot.com. |

| Antibacterial | Inhibition of FimH adhesin | Prevention of bacterial attachment to host cells, particularly in the context of urinary tract infections preprints.orgpreprints.org. |

| Antifungal | Inhibition of cell wall biosynthesis or other metabolic pathways | Observed inhibition of fungal growth suggests interference with essential cellular processes glycodepot.com. |

Advanced Imaging Applications and Radiotracer Development for Specific Biological Targets (e.g., Tumor Imaging)

Fluorinated carbohydrates are pivotal in the field of medical imaging, particularly for Positron Emission Tomography (PET). The most widely used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is a glucose analog used to image the high metabolic activity of tumors snmjournals.orgnih.govnih.gov. The development of ¹⁸F-labeled 4-Deoxy-4-fluoro-D-mannose ([¹⁸F]4-FDM) as a PET radiotracer is a significant future direction.

Studies on its isomer, [¹⁸F]2-FDM, have shown promising characteristics for cancer imaging. [¹⁸F]2-FDM accumulates in tumors to a similar extent as [¹⁸F]FDG but exhibits significantly lower uptake in the brain snmjournals.orgsnmjournals.org. This is a critical advantage for imaging brain tumors, as it can provide higher-contrast images by reducing the background signal from healthy brain tissue snmjournals.orgsnmjournals.org. It is anticipated that [¹⁸F]4-FDM could share these favorable properties.

Beyond direct tumor metabolism imaging, fluorinated mannose derivatives can be used to target specific cell populations. For example, nanoparticles decorated with mannose can target tumor-associated macrophages (TAMs), which overexpress mannose receptors nih.goveur.nl. By incorporating a fluorine-19 label, these nanoparticles can be detected by ¹⁹F Magnetic Resonance Imaging (MRI), a technique with no background signal in the body, allowing for highly specific visualization of these immune cells within the tumor microenvironment nih.goveur.nl. Future research could develop [¹⁸F]4-FDM or its conjugates for PET imaging of mannose receptor-expressing cells.

Table 2: Comparative Biodistribution of [¹⁸F]2-FDM vs. [¹⁸F]FDG in Tumor-Bearing Rats

| Radiotracer | Tumor Uptake (qSUV) | Brain Uptake (qSUV) | Reference |

|---|---|---|---|

| [¹⁸F]2-FDM | 2.83 ± 0.22 | 1.89 ± 0.13 | snmjournals.org |

| [¹⁸F]FDG | 2.40 ± 0.30 | 2.63 ± 0.26 | snmjournals.org |

*qSUV = quasi-standardized uptake value. Data represents uptake at 60 minutes post-injection.

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against biological targets nih.govnih.govresearchgate.net. 4-Deoxy-4-fluoro-D-mannose and other fluorinated carbohydrates are well-suited for integration into HTS platforms, particularly those utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy nih.govacs.org.

The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, allowing researchers to screen libraries of different fluorinated monosaccharides simultaneously against a target protein, such as a lectin nih.govacs.orgresearchgate.net. By observing changes in the ¹⁹F NMR signal upon binding, researchers can quickly:

Identify which sugars in the library bind to the target protein.

Determine the selectivity of the protein for different sugars.

Map which hydroxyl groups on the sugar are critical for the interaction nih.govacs.org.

This approach enables the rapid identification of "hits"—compounds that show activity against the target. These hits, which could include 4-Deoxy-4-fluoro-D-mannose, can then be further developed into lead compounds for new therapeutics. This strategy is particularly valuable for discovering inhibitors of carbohydrate-binding proteins, which are involved in a wide range of diseases.

Expanding Structural and Mechanistic Understanding through Advanced Biophysical Techniques

A deep understanding of how 4-Deoxy-4-fluoro-D-mannose interacts with its biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques are essential for elucidating these structural and mechanistic details.

The fluorine atom is more than just a substitute for a hydroxyl group; it alters the electronic properties and hydrogen bonding capabilities of the molecule nih.govbohrium.com. It is a weak hydrogen bond acceptor and cannot act as a hydrogen bond donor nih.gov. These changes can have subtle but significant effects on the molecule's conformation and its binding to proteins nih.gov.

Techniques such as X-ray crystallography can provide high-resolution, static images of the compound bound to its target, revealing the precise atomic interactions. Furthermore, advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (tr-NOE) experiments, can be used to study these interactions in solution, providing a more dynamic picture of the binding event nih.gov. The presence of the fluorine atom is particularly advantageous for ¹⁹F NMR-based studies, which can probe the local environment of the fluorine atom upon binding and provide unique insights into the recognition process nih.govnih.gov. Combining these techniques will be key to building a comprehensive understanding of the structure-activity relationship of 4-Deoxy-4-fluoro-D-mannose and guiding the design of next-generation therapeutics and imaging agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Deoxy-4-fluoro-D-mannose, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : Fluorination at the C4 position of D-mannose typically involves nucleophilic substitution using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Protecting groups (e.g., benzoyl or acetyl) are critical to prevent undesired side reactions. For example, selective fluorination of 1,2,3,6-tetra-O-benzoyl-D-mannose under anhydrous conditions yields fluorinated intermediates, which are deprotected to obtain the final product . Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) significantly impact fluorination efficiency and regioselectivity.

Q. How can researchers validate the structural integrity of 4-Deoxy-4-fluoro-D-mannose post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. Key markers include:

- ¹⁹F NMR : A single peak near δ -200 ppm confirms fluorination at C4 .

- ¹H/¹³C NMR : Loss of the C4 hydroxyl proton signal and characteristic splitting patterns in the C3 and C5 regions verify deoxy-fluoro substitution .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 182.15 (M+H⁺) align with the molecular formula C₆H₁₁FO₅ .

Q. What metabolic pathways involve 4-Deoxy-4-fluoro-D-mannose in model organisms like Saccharomyces cerevisiae?

- Methodological Answer : In S. cerevisiae, 4-Deoxy-4-fluoro-D-mannose is phosphorylated at C6 and C1 positions, forming 1,6-bisphosphate and 6-phosphate derivatives. These metabolites compete with endogenous D-mannose in glycosylation pathways, disrupting GDP-mannose biosynthesis. Radiolabeling (¹⁴C) and HPLC-MS can track metabolite accumulation, revealing competitive inhibition of enzymes like phosphomannomutase .

Advanced Research Questions

Q. How does fluorination at C4 alter the binding affinity of 4-Deoxy-4-fluoro-D-mannose to carbohydrate-binding proteins (e.g., lectins)?

- Methodological Answer : Fluorine’s electronegativity and steric effects reduce hydrogen-bonding capacity, altering protein-ligand interactions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics. For example, fluorinated mannose derivatives show reduced affinity (~10-fold) for concanavalin A compared to D-mannose due to disrupted C4-OH interactions .

Q. What experimental strategies resolve contradictions in enzymatic activity data for fluorinated mannose derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, cofactors) or impurities. To address this:

- Purification : Use size-exclusion chromatography to remove trace contaminants .

- Control experiments : Compare activity in wild-type vs. knockout strains (e.g., alg1Δ yeast) to isolate target enzyme effects .

- Computational docking : Molecular dynamics simulations predict fluorinated ligand-enzyme interactions, guiding experimental validation .

Q. How can 4-Deoxy-4-fluoro-D-mannose serve as a probe for studying glycosylation defects in disease models?

- Methodological Answer : Incorporate the fluorinated analog into cell culture media and monitor glycan profiles via:

- Fluorescent labeling : Conjugation with BODIPY tags enables live-cell imaging of disrupted N-linked glycosylation .

- LC-MS/MS : Quantify truncated oligosaccharides in endoplasmic reticulum (ER) extracts to map metabolic bottlenecks .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.